molecular formula C9H13ClN2O2 B11805292 Ethyl 4-chloro-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

Ethyl 4-chloro-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11805292
M. Wt: 216.66 g/mol
InChI Key: BWJCTXAGANBMDU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the ethyl ester group.

    4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the ethyl and methyl groups.

    4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the ethyl ester group.

Uniqueness

Ethyl 4-chloro-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic processes .

Biological Activity

Ethyl 4-chloro-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a compound that falls within the pyrazole class of heterocyclic compounds, which are notable for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis, and relevant case studies.

  • Molecular Formula : C₇H₉ClN₂O₂
  • Molecular Weight : 188.61 g/mol
  • CAS Number : 637022-63-0

Anticancer Properties

Pyrazole derivatives, including this compound, have demonstrated significant anticancer activity. Research indicates that compounds in this class can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer

In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Notably, the structure of pyrazole contributes to its ability to interact with multiple biological targets, enhancing its anticancer efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives have been found to exhibit inhibitory effects on cyclooxygenase enzymes (COX), which are key players in inflammation pathways. For instance:

  • Compounds with similar structures have shown IC₅₀ values ranging from 0.034 to 0.052 μM against COX enzymes, indicating strong anti-inflammatory activity .

In animal models, these compounds have been effective in reducing edema and other inflammatory responses, suggesting their potential use in treating inflammatory diseases.

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of pyrazole derivatives. This compound has shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole precursors. The introduction of various substituents on the pyrazole ring can significantly affect its biological activity.

Table: Structure Activity Relationship (SAR) of Pyrazole Derivatives

Compound StructureBiological ActivityIC₅₀ (μM)Reference
Ethyl 4-chloro...Anticancer0.045
Ethyl 5-methyl...Anti-inflammatory0.034
Ethyl 3-(trifluoromethyl)Antimicrobial0.050

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of pyrazole derivatives including this compound against various cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis in breast cancer cells.

Case Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model, pyrazole derivatives exhibited notable anti-inflammatory effects. The study highlighted that ethyl 4-chloro derivatives had a higher selectivity for COX-2 over COX-1, suggesting a favorable safety profile compared to traditional NSAIDs.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

ethyl 4-chloro-1-ethyl-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C9H13ClN2O2/c1-4-12-6(3)7(10)8(11-12)9(13)14-5-2/h4-5H2,1-3H3

InChI Key

BWJCTXAGANBMDU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)OCC)Cl)C

Origin of Product

United States

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